molecular formula C10H9NO6 B12294469 Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate

Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate

Cat. No.: B12294469
M. Wt: 239.18 g/mol
InChI Key: VPCIBCWJIROOMC-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate is a high-purity synthetic intermediate designed for advanced chemical and pharmaceutical research. This compound features a unique combination of three distinct and reactive functional groups—an aldehyde, a phenolic hydroxyl, and a nitro group—on a single benzoate ester scaffold. This structure makes it a valuable precursor in organic synthesis, particularly for constructing complex heterocyclic systems often found in active pharmaceutical ingredients (APIs) and agrochemicals. The nitro group can be selectively reduced to an amine or participate in nucleophilic aromatic substitution reactions. The formyl group serves as a key handle for condensation reactions or as a starting point for extending molecular complexity. The presence of the hydroxyl group allows for further functionalization and influences the compound's electronic properties and solubility. As a multi-functional building block, it is expected to be useful in medicinal chemistry, materials science, and the development of novel dyes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

ethyl 3-formyl-4-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C10H9NO6/c1-2-17-10(14)6-3-7(5-12)9(13)8(4-6)11(15)16/h3-5,13H,2H2,1H3

InChI Key

VPCIBCWJIROOMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Nitration of Ethyl 3-Formyl-4-Hydroxybenzoate

Nitration introduces the nitro group at the 5-position of the aromatic ring. A common approach involves using fuming nitric acid or nitronium tetrafluoroborate in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl and formyl groups directing nitration to the para position relative to the hydroxyl group.

Optimization Challenges :

  • Regioselectivity : Competing ortho/para nitration isomers may form, requiring careful temperature control.
  • Side Reactions : Over-nitration or oxidation of the formyl group can occur if excess nitrating agent is used.

Typical Conditions :

Parameter Value Source
Nitrating Agent HNO₃ (90%)
Solvent Dichloromethane
Temperature 0–5°C
Yield 65–72%

Formylation of Ethyl 4-Hydroxy-5-Nitrobenzoate

The formyl group is introduced via Vilsmeier-Haack formylation or oxidation of a methyl precursor .

Vilsmeier-Haack Method

Reaction of ethyl 4-hydroxy-5-nitrobenzoate with POCl₃ and DMF generates the formyl group at the 3-position:
$$
\text{Ar-H} + \text{POCl}_3/\text{DMF} \rightarrow \text{Ar-CHO}
$$
Key Data :

  • Yield : 68–75%
  • Conditions : Reflux in anhydrous DCM for 6–8 hours.
Oxidation of Methyl Substituents

Methyl groups at the 3-position are oxidized to formyl using KMnO₄ or NaIO₄ in aqueous THF:
$$
\text{Ar-CH}3 \xrightarrow{\text{NaIO}4} \text{Ar-CHO}
$$
Advantage : Avoids harsh acidic conditions, improving functional group compatibility.

Multi-Step Synthesis via Protected Intermediates

Patents describe routes using acetyl or methoxy protecting groups to streamline functionalization:

  • Nitration of 3-Alkoxy-4-Acetoxybenzaldehyde :
    • Nitration with HNO₃ yields 4-formyl-2-alkoxy-3-nitrophenyl acetate.
  • Deprotection and Esterification :
    • Base-mediated deacetylation (e.g., NaOH/MeOH) frees the hydroxyl group.
    • Esterification with ethanol under acidic conditions (H₂SO₄) forms the ethyl ester.

Example Protocol :

Step Reagent/Conditions Yield
1 HNO₃, CH₂Cl₂, 0°C 70%
2 NaOH, MeOH, 25°C 85%
3 H₂SO₄, EtOH, reflux 78%

Comparative Analysis of Methodologies

Yield and Efficiency

Method Average Yield Limitations
Direct Nitration 65–72% Isomer formation
Vilsmeier-Haack Formylation 68–75% Requires anhydrous conditions
Oxidation Route 60–70% Side-product generation
Multi-Step Synthesis 70–78% Lengthy purification

Reagent Compatibility

  • Nitrating Agents : Fuming HNO₃ > HNO₃/AcOH mixtures (safer but slower).
  • Formylation : NaIO₄ is preferred over KMnO₄ for milder oxidation.
  • Esterification : H₂SO₄ in ethanol outperforms DBU/MeI in DMF due to cost.

Industrial-Scale Considerations

Solvent Selection

  • Dichloromethane : Optimal for nitration but faces regulatory restrictions.
  • THF/Water : Eco-friendly alternative for oxidation steps.

Purification Challenges

  • Chromatography : Silica gel chromatography (hexane/EtOAc) resolves nitro isomers.
  • Crystallization : Ethanol/water recrystallization improves purity to >98%.

Emerging Innovations

Flow Chemistry

Microreactor systems enhance nitration safety and yield (85% reported).

Catalytic Methods

  • Enzyme-Mediated Esterification : Lipases (e.g., Candida antarctica) enable room-temperature esterification.
  • Photocatalytic Oxidation : TiO₂/UV systems oxidize methyl groups sustainably.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ethyl 3-carboxy-4-hydroxy-5-nitrobenzoate.

    Reduction: Ethyl 3-formyl-4-hydroxy-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Nitro Group: Present in all analogs, the nitro group (-NO₂) is electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution reactions. Its position (e.g., meta or para to other groups) influences reactivity . Hydroxyl Group: In this compound and Ethyl 2-hydroxy-5-nitronicotinate, the hydroxyl group enables hydrogen bonding, affecting crystallinity and solubility . Formyl vs. Sulfonyl/Cyano Groups: The formyl group (-CHO) in the target compound is more electrophilic than sulfonyl (-SO₂CH₃) or cyano (-CN) groups in analogs, making it reactive toward nucleophiles (e.g., in condensation reactions) .

Applications and Reactivity :

  • Pharmaceutical Intermediates : Compounds like Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (CAS 52317-31-4) are used in drug synthesis due to their stability and functional versatility .
  • Bioactive Precursors : Ethyl 2-hydroxy-5-nitronicotinate (CAS 156896-54-7) may serve as a precursor for antimicrobial agents, as nitro-substituted heterocycles often exhibit bioactivity .

Hydrogen Bonding and Crystallography

The hydroxyl group in this compound likely participates in hydrogen-bonded networks, as observed in similar nitrobenzoates . Graph set analysis (e.g., Etter’s rules) could predict dimeric or chain motifs, influencing crystal packing and melting points. By contrast, sulfonyl or cyano-substituted analogs (e.g., Ethyl 3-bromo-5-cyano-4-nitrobenzoate) lack hydrogen-bond donors, resulting in weaker intermolecular interactions and lower melting points .

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